molecular formula C13H16O2 B1323632 4-(4-Acetoxyphenyl)-2-methyl-1-butene CAS No. 890097-90-2

4-(4-Acetoxyphenyl)-2-methyl-1-butene

Cat. No.: B1323632
CAS No.: 890097-90-2
M. Wt: 204.26 g/mol
InChI Key: JWJCVWOFODYFPQ-UHFFFAOYSA-N
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Description

4-(4-Acetoxyphenyl)-2-butanone, also known as 4-(3-Oxobutyl)phenyl acetate, is a standard melon fly attractant . It is moderately toxic by ingestion .


Synthesis Analysis

The synthesis of 4-acetoxystyrene, a related compound, is described in a patent . The process involves the conversion of a 1-(4-acetoxyphenyl)ethyl carboxylate in the presence of an acidic catalyst and a polymerization inhibitor at temperatures ranging from 160° to 250° C . Another patent describes the preparation of 4-(4-hydroxyphenyl)butan-2-one using a solid acid clay catalyst . The process involves a Friedel Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one .


Molecular Structure Analysis

The molecular formula of 4-(4-Acetoxyphenyl)-2-butanone is C12H14O3, and its molecular weight is 206.2378 .


Chemical Reactions Analysis

The preparation of 4-(4-hydroxyphenyl)butan-2-one involves a Friedel Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one .


Physical and Chemical Properties Analysis

4-(4-Acetoxyphenyl)-2-butanone is a liquid at 20°C . It has a density of 1.099 g/mL at 25°C and a refractive index of 1.509 . Its boiling point is 123-124°C at 0.2 mm Hg .

Scientific Research Applications

Polymer and Materials Science Applications

  • Polymerization and Polyradical Generation : A derivative of the chemical structure related to 4-(4-Acetoxyphenyl)-2-methyl-1-butene was used in the synthesis and oxidative polymerization to yield a new conjugated polyradical with high spin concentration. This polymer exhibited a quinoid chromophore and reversible color changes, indicative of its paramagnetic properties and potential in electronics and spintronic devices (Miyasaka, Yamazaki, & Nishide, 2001).

Synthetic Chemistry Applications

  • Intermediate for Biologically Active Compounds : Methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates were synthesized through Friedel–Crafts acylation, demonstrating the utility of similar structures as intermediates for creating biologically active compounds, such as ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
  • Electrochemical Synthesis : A functionalized isoprene unit was prepared via electrooxidative double ene-type chlorination, highlighting the versatility of related compounds in synthesizing specialized organic molecules with potential applications in organic synthesis and material science (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Optical and Electronic Materials

  • Nonlinear Optical (NLO) Properties : The compound 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, related to the chemical structure , was studied for its NLO properties. Computational calculations and spectroscopic analysis were utilized to explore its potential applications in the field of optical materials (Arockiasamy Ajay Praveenkumar et al., 2021).

Catalytic and Chemical Transformations

  • Hydroformylation and Synthesis of Intermediates : Research on the hydroformylation of diacetoxy butenes using Rh complex catalysts in a biphasic system provides insights into the catalytic synthesis of important intermediates for the chemical industry, showcasing the broader applicability of similar chemical structures in facilitating complex chemical reactions (Chansarkar, Kelkar, & Chaudhari, 2007).

Safety and Hazards

4-(4-Acetoxyphenyl)-2-butanone is harmful to aquatic life . It is moderately toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating fumes .

Properties

IUPAC Name

[4-(3-methylbut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)4-5-12-6-8-13(9-7-12)15-11(3)14/h6-9H,1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJCVWOFODYFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641206
Record name 4-(3-Methylbut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-90-2
Record name Phenol, 4-(3-methyl-3-buten-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methylbut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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